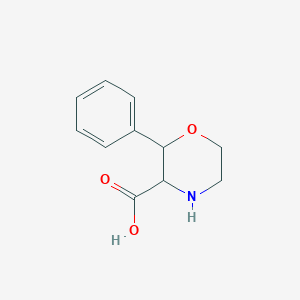

2-Phenyl-morpholine-3-carboxylic acid

Vue d'ensemble

Description

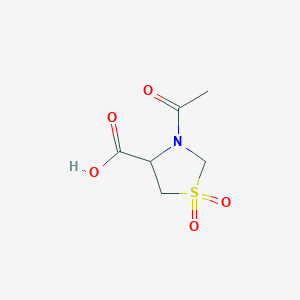

2-Phenyl-morpholine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The compound is a white solid in its physical form .

Synthesis Analysis

The synthesis of 2-Phenyl-morpholine-3-carboxylic acid and similar compounds often involves the use of natural amino acids like S-proline and S-pyroglutamic acid . The new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side .Molecular Structure Analysis

The InChI code for 2-Phenyl-morpholine-3-carboxylic acid is 1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) . The compound contains a morpholine ring attached to a phenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis

2-Phenyl-morpholine-3-carboxylic acid is a white solid . The compound’s IUPAC name is 2-phenyl-3-morpholinecarboxylic acid .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Phenyl-morpholine-3-carboxylic acid has been utilized in various synthetic pathways and chemical studies. For instance, a study by Sladojevich, Trabocchi, and Guarna (2007) demonstrates the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid through a practical route, highlighting its application in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Application in Biological Studies

The compound has found application in biological studies as well. For instance, Bodke and Sangapure (2003) investigated the reaction of ethyl 3-amino-2-ben?ofiiran carboxylate with phenyl isocyanate, leading to compounds including morpholino derivatives, which were then screened for antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Pharmaceutical Research

In pharmaceutical research, the compound has been studied for its potential in creating HIV-1 protease inhibitors. A study by Balani et al. (1995) reported the metabolism of a compound (L-689,502), which is a potent inhibitor of HIV-1 protease, into several metabolites including derivatives of morpholin-2-one (Balani et al., 1995).

Antitumor Activity

Research by Lu et al. (2020) focused on an indazole derivative, incorporating morpholine, for its potential antitumor properties. The study included the design, synthesis, and analysis of its crystal structure and biological activity against various cancer cell lines (Lu et al., 2020).

Coordination Compounds and Crystal Engineering

The compound has been used in the field of coordination chemistry and crystal engineering. A study by Gu et al. (2017) utilized a related carboxylic acid as a building block for designing diverse coordination polymers, demonstrating the versatility of such compounds in crystal engineering (Gu et al., 2017).

Safety And Hazards

The safety data sheet for 2-Phenyl-morpholine-3-carboxylic acid indicates that it is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility or the unborn child. It is toxic in contact with skin or if inhaled .

Propriétés

IUPAC Name |

2-phenylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-10(15-7-6-12-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVZQEQSEKNUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-morpholine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

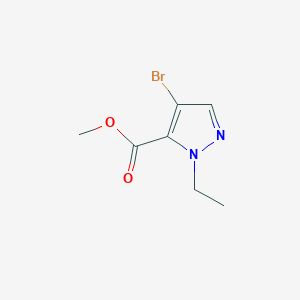

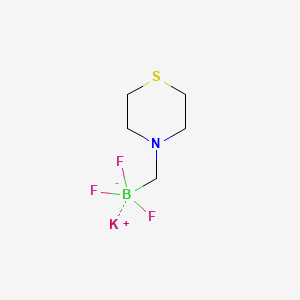

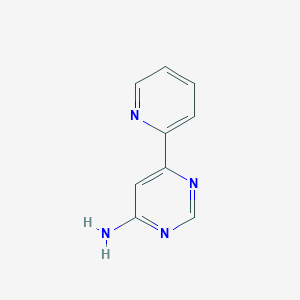

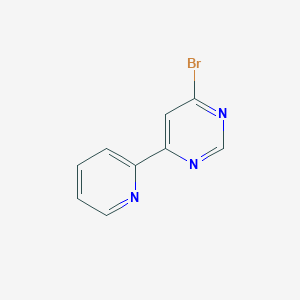

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)

![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)

![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)